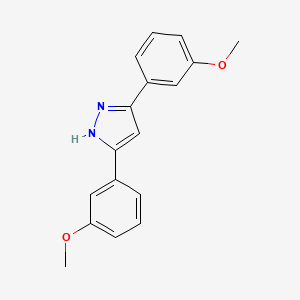![molecular formula C10H20N2O3 B6164218 tert-butyl N-{[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate CAS No. 2306244-83-5](/img/new.no-structure.jpg)
tert-butyl N-{[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a hydroxypyrrolidine moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate typically involves the following steps:
Formation of the Hydroxypyrrolidine Intermediate: The starting material, a suitable pyrrolidine derivative, undergoes hydroxylation to introduce the hydroxyl group at the 4-position.
Carbamate Formation: The hydroxypyrrolidine intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate group.
The reaction conditions generally involve:
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Reaction Time: Several hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-{[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving carbamate or hydroxyl group interactions. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The carbamate group is known to enhance the stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.
Mécanisme D'action
The mechanism of action of tert-butyl N-{[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Lacks the hydroxypyrrolidine moiety, making it less versatile in functionalization.
N-Boc-protected amino acids: Similar in having a tert-butyl carbamate group but differ in the amino acid backbone.
tert-Butyl N-(hydroxymethyl)carbamate: Similar but with a hydroxymethyl group instead of a hydroxypyrrolidine.
Uniqueness
The presence of both the tert-butyl carbamate and hydroxypyrrolidine groups in tert-butyl N-{[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate provides a unique combination of stability and reactivity. This dual functionality allows for diverse chemical transformations and applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
2306244-83-5 |
|---|---|
Formule moléculaire |
C10H20N2O3 |
Poids moléculaire |
216.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




